![molecular formula C15H11N3O5 B4076785 3-hydroxy-5-nitro-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4076785.png)
3-hydroxy-5-nitro-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
Übersicht
Beschreibung
3-hydroxy-5-nitro-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1995 by a group of researchers at the University of Michigan, and since then, it has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
3-hydroxy-5-nitro-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one exerts its inhibitory effect on tyrosine kinases by binding to the ATP-binding site of the kinase domain, thereby preventing the transfer of phosphate groups to downstream signaling molecules. This results in the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on tyrosine kinases, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-hydroxy-5-nitro-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is its specificity for tyrosine kinases, which makes it a useful tool for studying the role of these kinases in cellular signaling pathways. However, its potency and selectivity can vary depending on the cell type and experimental conditions, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-hydroxy-5-nitro-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective inhibitors of JAK2 and STAT3, which could have therapeutic applications in cancer and other diseases. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound, which could help to personalize cancer treatment. Finally, there is also interest in exploring the potential use of this compound in combination with other therapeutic agents, such as chemotherapy and immunotherapy, to enhance their efficacy.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-5-nitro-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has been widely used in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the activity of several tyrosine kinases, including Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in the regulation of cell growth and survival. This makes this compound a potential therapeutic agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
3-hydroxy-5-nitro-3-(2-oxo-2-pyridin-2-ylethyl)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c19-13(12-3-1-2-6-16-12)8-15(21)10-7-9(18(22)23)4-5-11(10)17-14(15)20/h1-7,21H,8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMPEBRAIMKUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-iodo-4-methylphenoxy)propyl]azepane oxalate](/img/structure/B4076705.png)
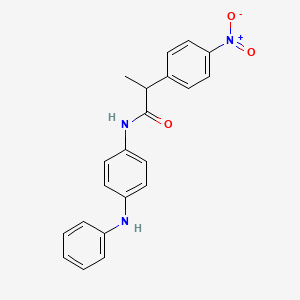
![1-{2-[4-(benzyloxy)phenoxy]ethyl}piperazine oxalate](/img/structure/B4076723.png)
![3-hydroxy-5-iodo-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4076727.png)
![3-[(4-chloro-2-nitrophenyl)thio]-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4076735.png)
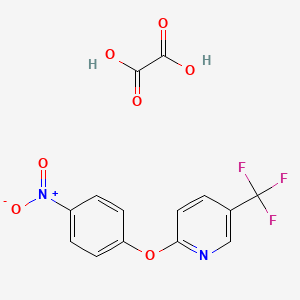
![2-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)isoxazolidine](/img/structure/B4076749.png)
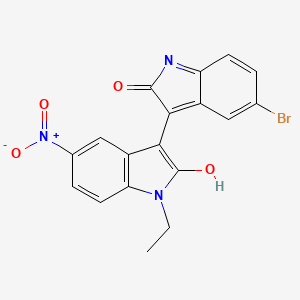
![1-[3-(4-tert-butyl-2-chlorophenoxy)propyl]piperazine hydrochloride](/img/structure/B4076767.png)
![N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3-nitrobenzenesulfonamide](/img/structure/B4076774.png)
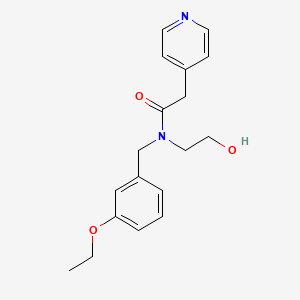
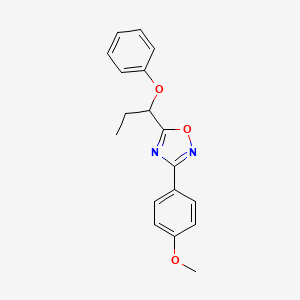
![1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4076802.png)

